Product packaging for N-(4-Vinylphenyl)maleimide(Cat. No.:CAS No. 19007-91-1)

N-(4-Vinylphenyl)maleimide

Cat. No.: B090952
CAS No.: 19007-91-1
M. Wt: 199.2 g/mol
InChI Key: CJFAYQNLIBPJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Vinylphenyl)maleimide ( 19007-91-1) is a high-value bifunctional monomer with significant applications in advanced polymer science and materials engineering. Its unique structure features two distinct polymerizable groups: a styrene-like vinyl group and a maleimide ring . This dual reactivity enables sophisticated macromolecular design, including orthogonal or sequential polymerization strategies to create well-defined polymer architectures such as linear polymers with pendant reactive groups, block copolymers, and highly cross-linked networks . The maleimide group is electron-deficient and can undergo free-radical copolymerization, anionic polymerization, Michael addition with thiols, and Diels-Alder cycloadditions . This reactivity is exploited to synthesize polymers with a poly(succinimide) backbone, which are known for their exceptional thermal stability and high glass transition temperatures . The compound serves as a crucial precursor in synthesizing specialized initiators for controlled polymerization systems; for instance, it can be converted into N-(4-(1-chloroethyl)phenyl)maleimide (CEPMI), a component in an initiating system for cationic polymerization that yields polystyrene with a maleimido end-group . Polymers derived from this compound are prime candidates for developing high-performance materials, including heat-resistant thermoplastics, composite matrix toughening agents, photocrosslinkable polymers, and self-healing materials . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B090952 N-(4-Vinylphenyl)maleimide CAS No. 19007-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethenylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h2-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFAYQNLIBPJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370613
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19007-91-1
Record name N-(4-VINYLPHENYL)MALEIMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Precursor Chemistry

Routes for N-(4-Vinylphenyl)maleimide Synthesis

The primary and most common route for the synthesis of this compound involves a two-step process: the formation of N-(4-Vinylphenyl)maleamic acid followed by its cyclodehydration to yield the final maleimide (B117702) product. This method is widely adopted for the synthesis of various N-substituted maleimides.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. For the initial maleamic acid formation, the reaction is typically carried out at a low temperature (0-5 °C) to control the exothermic nature of the reaction and prevent unwanted side reactions.

For the subsequent cyclodehydration step, various dehydrating agents and catalysts can be employed to optimize the yield and purity of the final product. The use of catalysts, for instance, can lower the required reaction temperature for ring closure from a high range of 150–300 °C to a more manageable 20–70 °C, which also helps in preventing the polymerization of the vinyl group. nih.gov Thermal cyclodehydration is another possibility, though it can be impractical due to the high temperatures required, which might lead to polymerization of the resulting maleimide. google.com The choice of solvent and the method of purification, such as recrystallization, also play a significant role in obtaining a high-purity product.

Precursor Chemistry and Intermediate Characterization

The synthesis and characterization of the intermediate, N-(4-Vinylphenyl)maleamic acid, are critical for the successful synthesis of the final product.

Synthesis of N-(4-Vinylphenyl)maleamic Acid

The synthesis of N-(4-Vinylphenyl)maleamic acid is achieved by the dropwise addition of a solution of maleic anhydride (B1165640) in a suitable solvent, such as dioxane or diethyl ether, to a stirred solution of 4-vinylaniline (B72439) at a controlled low temperature. nih.gov The reaction is typically stirred for a couple of hours to ensure complete formation of the maleamic acid, which often precipitates out of the solution and can be collected by filtration. The yield of this step is generally high, often nearly quantitative. google.com

Table 1: Synthesis of N-(4-Vinylphenyl)maleamic Acid - Reaction Parameters

ParameterValue
Reactants4-Vinylaniline, Maleic Anhydride
SolventDioxane or Diethyl Ether
Temperature0-5 °C
Reaction Time2 hours
ProductN-(4-Vinylphenyl)maleamic acid
Typical Yield~94%

Spectroscopic Identification of Synthetic Intermediates

The structure of the synthesized N-(4-Vinylphenyl)maleamic acid intermediate is confirmed through various spectroscopic techniques, primarily Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy.

FT-IR Spectroscopy: The FT-IR spectrum of N-(4-vinylphenyl)maleamic acid would be expected to show characteristic absorption bands for the N-H and O-H stretching of the amide and carboxylic acid groups, respectively, typically in the region of 3200-3500 cm⁻¹. Carbonyl (C=O) stretching vibrations for the amide and carboxylic acid would appear around 1650-1720 cm⁻¹. The presence of the vinyl group would be indicated by C=C stretching and C-H bending vibrations.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, characteristic peaks confirming the structure of N-(4-vinylphenyl)maleamic acid would include signals for the vinyl protons, the aromatic protons, the amide proton (NH), and the carboxylic acid proton (COOH). The protons of the maleamic acid backbone (CH=CH) would also be present. For a similar compound, (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid, the maleamic acid protons appear as doublets at approximately 6.29 and 6.46 ppm. mdpi.com

Table 2: Spectroscopic Data for a Representative Maleamic Acid Intermediate

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹)3479, 3202 (N-H, O-H), 1712 (C=O), 1592 (C=C aromatic)
¹H NMR (ppm)9.68 (s, 1H, NH), 10.07 (s, 1H, COOH), 7.24-7.42 (m, 4H, ArH), 4.54 (s, 2H, CH=CH)

Note: The data in this table is for a similar maleamic acid derivative and is presented for illustrative purposes.

Polymerization Characteristics and Mechanistic Investigations

Homopolymerization Pathways

The homopolymerization of N-VPM can be initiated through several mechanisms, including free radical, anionic, and cationic pathways, as well as by photoinitiation. The reactivity of the two polymerizable moieties—the styrenic vinyl group and the electron-deficient maleimide (B117702) double bond—is highly dependent on the chosen polymerization method.

Free radical polymerization is a common method for polymerizing vinyl monomers. In the case of N-VPM, both the vinylphenyl and maleimide groups can potentially participate in free radical polymerization. Studies on N-substituted maleimides show they readily undergo free radical polymerization, often initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN). tsijournals.comuq.edu.au

For N-VPM, the presence of the vinylphenyl group introduces additional complexity. It is possible to achieve selective polymerization of the vinyl group while leaving the maleimide group intact, which can be useful for subsequent crosslinking or functionalization reactions. acs.org The efficiency of the polymerization is influenced by factors such as initiator concentration, monomer concentration, temperature, and the choice of solvent. Homopolymers derived from N-substituted maleimides are noted for their thermal stability due to the rigidity of the imide ring in the polymer backbone. tsijournals.com

Table 1: Conditions for Free Radical Homopolymerization of N-Substituted Maleimides This table presents typical conditions reported for monomers analogous to N-VPM, as specific kinetic data for N-VPM homopolymerization is not extensively detailed in the provided results.

Monomer Initiator Solvent Temperature (°C) Polymerization Time (h)
N-[4-chloro-2-methyl phenyl] maleimide AIBN THF 65 24
N-(4-Methyl-phenyl) maleimide AIBN THF 65 48
N-phenylmaleimide AIBN THF - -

Anionic polymerization is a form of chain-growth polymerization initiated by anions. wikipedia.org This method is particularly suitable for monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. The maleimide double bond in N-VPM, being electron-poor, is susceptible to nucleophilic attack and can therefore undergo anionic polymerization.

A significant advantage of anionic polymerization is the potential for it to be "living," a concept first demonstrated by Michael Szwarc. uni-bayreuth.deadvancedsciencenews.com In a living polymerization, there are no inherent chain transfer or termination reactions. du.edu.eg This allows for the synthesis of polymers with well-defined molecular weights, extremely narrow molecular weight distributions, and controlled architectures like block copolymers. advancedsciencenews.comadvancedsciencenews.comescholarship.org

For N-substituted maleimides, anionic polymerization can exhibit living characteristics under carefully controlled conditions, typically requiring pure reagents, inert solvents, and low temperatures. researchgate.net The stability of the propagating carbanion is crucial. The polymerization of N-phenylmaleimide initiated with alkali metal tert-butoxides, for example, proceeds rapidly at low temperatures, suggesting a stable propagating species. researchgate.net The "living" nature of the polymerization allows for the resumption of chain growth upon the addition of fresh monomer, even after the initial monomer has been completely consumed. du.edu.eg

The choice of initiator is critical in anionic polymerization, as its reactivity must be matched to that of the monomer. wikipedia.org A variety of initiators can be used for N-substituted maleimides.

Organometallic Compounds: Strong nucleophiles like alkyllithium compounds (e.g., n-butyllithium, sec-butyllithium) are effective initiators for many vinyl monomers, including styrene (B11656). uni-bayreuth.dedu.edu.eg Their use in nonpolar solvents can be complicated by aggregation. uni-bayreuth.de

Alkali Metals: Initiation can occur via electron transfer from an alkali metal (like sodium) to the monomer, often mediated by an aromatic hydrocarbon such as naphthalene (B1677914) to form a radical anion. wikipedia.orguni-bayreuth.de

Amine Initiators: Amines have also been shown to initiate the anionic polymerization of N-substituted maleimides, particularly in highly polar solvents like DMF and DMSO. The basicity and structure of the amine affect the polymer yield and molecular weight. researchgate.net

Alkali Metal Alkoxides: Initiators such as potassium tert-butoxide have been used for the polymerization of N-phenylmaleimide. The size of the counter-ion (K+ > Na+ > Li+) has been found to influence the polymerization rate. researchgate.net

Table 2: Initiator Systems for Anionic Polymerization of Maleimides

Initiator Type Specific Examples Applicable Monomers Solvents
Organolithium n-BuLi, s-BuLi Styrene, Dienes Hydrocarbons, THF
Alkali Metal Complexes Sodium naphthalenide Styrene THF
Alkali Metal Alkoxides K-t-butoxide, Na-t-butoxide N-phenylmaleimide THF
Amines Chiral and achiral amines N-substituted maleimides DMF, DMSO

Cationic polymerization is a chain-growth mechanism involving a propagating carbocationic active center. This method is generally effective for monomers with electron-donating substituents that can stabilize the positive charge. nih.gov

In the case of N-VPM, the two polymerizable groups have opposing electronic characteristics.

The styrenic vinyl group is electron-rich and is known to undergo cationic polymerization.

The maleimide double bond , however, is highly electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This deactivates the double bond towards electrophilic attack, making it generally unsuitable for cationic polymerization.

Therefore, when N-VPM is subjected to cationic initiation conditions (e.g., using Lewis acids or protonic acids), polymerization is expected to proceed selectively through the vinylphenyl group, leaving the maleimide functionality as a pendant group on the polymer chain. acs.org This selectivity offers a powerful synthetic route to create linear polymers bearing reactive maleimide units, which can be subsequently used for cross-linking through thermal or photo-induced radical polymerization, or for Michael addition reactions.

Photopolymerization involves the use of light to initiate a polymerization reaction. A key feature of N-substituted maleimides is their ability to undergo photopolymerization, in some cases even without the need for an external photoinitiator. kpi.uaresearchgate.net

Maleimides can act as monomeric photoinitiators. usm.edu Upon UV irradiation, the maleimide molecule can be excited to a triplet state. This excited state is capable of initiating polymerization, for example, by abstracting a hydrogen atom from a suitable donor (like a solvent or another monomer) to generate a free radical, which then starts the polymerization chain. kpi.ua

Furthermore, maleimides can exhibit self-initiation , where the monomer itself absorbs UV radiation and forms radical species without any other initiating substance. researchgate.net The proposed mechanism involves an electron transfer process that generates a radical anion. researchgate.net This self-initiating behavior is highly advantageous as it eliminates issues associated with traditional photoinitiators, such as migration, odor, and yellowing of the final product. radtech.org The rate of photopolymerization for maleimides can be comparable to that of highly reactive acrylates, making them attractive for rapid curing applications. researchgate.net This process can be used to form highly crosslinked networks, especially when using multifunctional maleimide monomers. kpi.ua

Table of Mentioned Compounds

Compound Name Abbreviation
N-(4-Vinylphenyl)maleimide N-VPM
2,2'-azobisisobutyronitrile AIBN
N-phenylmaleimide PHMI
N-n-hexylmaleimide nHMI
N-cyclohexylmaleimide CHMI
Tetrahydrofuran (B95107) THF
Dimethylformamide DMF
Dimethyl sulfoxide DMSO
n-butyllithium n-BuLi

Anionic Homopolymerization Studies

Dual Reactivity and Selective Polymerization of Functional Groups

The presence of two different polymerizable moieties within a single molecule imparts NVPMI with dual reactivity. The vinyl group behaves similarly to styrene, an electron-rich monomer, while the maleimide double bond, conjugated with two carbonyl groups, is electron-deficient. This electronic difference is the basis for the differential reactivity of the two groups and enables strategies for their selective polymerization.

The polymerization behavior of this compound is dictated by the distinct electronic nature of its two double bonds. The vinyl group on the phenyl ring is analogous to that of styrene, making it relatively electron-rich and capable of undergoing free-radical and anionic polymerization. Conversely, the double bond within the maleimide ring (a vinylene group in a cyclic structure) is rendered electron-deficient by the adjacent electron-withdrawing carbonyl groups.

This disparity in electron density leads to a strong tendency for alternating copolymerization when NVPMI is reacted with electron-rich monomers under free-radical conditions. In the context of NVPMI itself, a growing polymer chain ending in a styrenic radical will preferentially add to the electron-poor maleimide double bond of another monomer, and a chain ending in a maleimide radical will preferentially add to the electron-rich vinyl group. This is supported by studies on the copolymerization of styrene (St) and N-phenylmaleimide (PhMI), a structurally similar pair, which exhibit a strong alternating tendency. The monomer reactivity ratios for this system are significantly less than one, indicating a preference for cross-propagation over homopropagation cmu.eduacs.org.

Under anionic polymerization conditions, the high electrophilicity of the maleimide double bond makes it a target for nucleophilic attack by anionic initiators. However, the styrene moiety is also readily polymerizable via anionic methods uni-bayreuth.de. The selectivity of anionic polymerization would therefore be highly dependent on the choice of initiator and reaction conditions, such as temperature and solvent polarity.

Table 1: Monomer Reactivity Ratios for the Radical Copolymerization of Styrene (M1) and N-Phenylmaleimide (M2) at 110 °C.
Monomer Reactivity Ratio (r1, St)Monomer Reactivity Ratio (r2, PhMI)Product of Ratios (r1 * r2)Reference
0.03250.05240.0017 cmu.edu

To synthesize well-defined polymers such as linear chains or graft copolymers from bifunctional monomers like NVPMI, it is essential to control which functional group polymerizes. The primary strategy to achieve this selectivity is the use of protecting groups. A protecting group temporarily masks one reactive site, allowing the other to react, and can be subsequently removed to restore the original functionality wikipedia.orguchicago.edu.

For NVPMI, the most effective method involves the protection of the electron-deficient maleimide double bond via a reversible Diels-Alder reaction researchgate.netnih.gov. Furan (B31954) and its derivatives (e.g., 2,5-dimethylfuran) are commonly used dienes for this purpose. The reaction between the maleimide (dienophile) and the furan (diene) forms a stable cycloadduct, effectively masking the maleimide's reactivity researchgate.netmdpi.com. This protection allows the vinyl group to undergo polymerization without interference from the maleimide moiety.

Once the desired polymerization of the vinyl group is complete, the maleimide functionality can be restored through a retro-Diels-Alder reaction. This is typically achieved by heating the polymer, which causes the cycloadduct to dissociate back into the polymer-bound maleimide and the free furan researchgate.netnih.govrsc.org. This strategy enables the synthesis of linear poly(this compound) with pendant reactive maleimide groups, which can then be used for subsequent cross-linking or grafting reactions.

Another potential strategy for selective polymerization involves leveraging different polymerization mechanisms. For instance, certain anionic initiators might exhibit high selectivity for one double bond over the other under carefully controlled conditions, although this approach is less commonly documented for NVPMI compared to the robust Diels-Alder protection method uliege.benih.gov.

Polymerization Kinetics and Reaction Mechanisms

In a free-radical polymerization, the propagation step involves the sequential addition of monomer molecules to a growing radical chain. For NVPMI, a propagating radical can add to either the vinyl group or the maleimide double bond. If both groups participate in the propagation, a cross-linked network will form. If conditions are controlled to favor the reaction of only one group, a linear polymer results.

Table 2: Representative Propagation Rate Constants (kp) for Styrene and Related Monomers.
Monomerkp (L mol-1 s-1)Temperature (°C)Reference
Styrene34160 cmu.edu
Methyl Methacrylate (B99206)83360 cmu.edu

The efficiency of a substance as a chain transfer agent is quantified by its chain transfer constant (C = ktr/kp), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). The effect of chain transfer on the degree of polymerization is described by the Mayo equation nsf.gov.

Table 3: Selected Chain Transfer Constants (Cs) for Styrene Polymerization at 60 °C.
Transfer Agent (Solvent/CTA)Chain Transfer Constant (Cs x 104)Reference
Benzene0.018 rubbernews.com
Toluene (B28343)0.125 nsf.gov
Carbon Tetrachloride90 rubbernews.com
n-Dodecyl Mercaptan (CTA)130,000 (13.0) sco-sakai-chem.com

Photopolymerization offers spatial and temporal control over the initiation process. N-substituted maleimides are known to participate in photoinduced polymerization, often without the need for a conventional photoinitiator kpi.ua. This is due to the electron-accepting nature of the maleimide ring.

One primary mechanism involves the formation of a charge-transfer complex (CTC) between the electron-deficient maleimide moiety of NVPMI and an electron-donor molecule, which could be another monomer (like a vinyl ether) or a co-initiator (like an aromatic amine) kpi.uansf.govbohrium.com. Upon absorption of UV light, this ground-state complex is promoted to an excited state. Subsequent electron transfer within the excited complex generates a radical cation and a radical anion, both of which can initiate free-radical polymerization kpi.ua. The maleimide group itself has a characteristic UV absorbance in the 300 nm region, which facilitates this direct excitation kpi.ua.

Alternatively, a photosensitizer can be employed. In such a system, the photosensitizer absorbs the light and becomes electronically excited. The excited photosensitizer can then interact with the NVPMI monomer or another species in the system via an electron transfer process to generate the initiating radicals nih.gov. For example, the excited photosensitizer could transfer an electron to the maleimide group, creating a radical anion and initiating polymerization. These electron transfer mechanisms are highly efficient and form the basis for many UV-curing applications involving maleimide-functionalized resins.

Copolymerization Studies and Reactivity Ratio Analysis

Radical Copolymerization with Styrenic Monomers

The radical copolymerization of N-substituted maleimides with styrene (B11656) is a well-studied area, often resulting in copolymers with a high degree of alternation. This behavior is attributed to the electron-accepting nature of the maleimide (B117702) monomer and the electron-donating character of styrene, which can lead to the formation of a charge-transfer complex during polymerization.

N-(4-Vinylphenyl)maleimide-Styrene Systems

Copolymerization with Other N-Substituted Maleimides

The copolymerization of different N-substituted maleimides allows for the fine-tuning of polymer properties by incorporating various functionalities.

This compound-N-Phenylmaleimide Systems

Direct studies on the copolymerization of this compound with N-phenylmaleimide are not extensively documented. Given the structural similarity of the maleimide portion of both monomers, their reactivity towards a propagating radical is expected to be comparable. The primary difference lies in the vinyl substituent on the phenyl ring of N-VPM. In a copolymerization scenario, it is likely that the two maleimide monomers would incorporate into the polymer chain in a manner reflective of their relative concentrations and slight differences in reactivity. The presence of the vinyl group in N-VPM could also lead to a polymer architecture with pendant reactive sites, offering potential for post-polymerization modification or crosslinking.

Comparative Studies with Diverse Maleimide Comonomers

Comparative studies involving the copolymerization of a specific monomer with a range of N-substituted maleimides often reveal the influence of the N-substituent on reactivity. For example, the electronic nature of the substituent on the phenyl ring can affect the electron-accepting character of the maleimide double bond, thereby influencing its reactivity in copolymerization. Aromatic N-substituted maleimides generally exhibit higher reactivity in radical polymerization compared to their aliphatic counterparts. In the context of N-VPM, its reactivity would be compared to other N-aryl maleimides to understand the specific impact of the 4-vinylphenyl group.

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Derivatives

The copolymerization of N-substituted maleimides with acrylates and methacrylates is of significant interest for producing materials with a balance of thermal stability and mechanical properties.

The copolymerization of N-substituted maleimides with acrylate and methacrylate monomers has been explored for various derivatives. Generally, maleimides are more reactive towards electron-rich monomers. However, their copolymerization with acrylates and methacrylates, which are also electron-deficient to some extent, can proceed via radical initiation.

Detailed research findings, including reactivity ratios for the copolymerization of this compound with specific acrylate and methacrylate derivatives, are not prominently available in the reviewed literature. For related systems, such as the copolymerization of N-phenylmaleimide (N-PMI) with methyl methacrylate (MMA), the reactivity ratios indicate that both monomers can be incorporated into the polymer chain. For example, one study reported reactivity ratios of r(MMA) = 1.9090 and r(N-PMI) = 0.1556, suggesting that MMA radicals prefer to add to another MMA monomer, while N-PMI radicals readily add to MMA nih.gov. Another study on the copolymerization of N-(4-carboxyphenyl)maleimide with MMA found r1=0.24 and r2=1.08 researchgate.net. These values can vary depending on the specific N-substituent and the reaction conditions.

Given the presence of the electron-withdrawing maleimide ring, N-VPM would be expected to readily copolymerize with acrylate and methacrylate monomers. The resulting copolymers would likely exhibit enhanced thermal stability compared to pure polyacrylates or polymethacrylates, a common characteristic imparted by the rigid maleimide structure. The vinyl group of N-VPM would also be available for further reactions, potentially leading to graft copolymers or crosslinked networks.

Alternating Copolymerization Dynamics

The radical copolymerization of electron-donating and electron-accepting monomers often leads to the formation of alternating copolymers. This behavior is frequently explained by the participation of a charge-transfer complex (CTC) formed between the two monomers. cmu.edu N-substituted maleimides, being electron-acceptor monomers, readily undergo alternating copolymerization with various electron-donor vinyl monomers. cmu.edu

The copolymerization of styrene, an electron-donor monomer, with N-phenylmaleimide is a classic example of a system that is dominated by alternating copolymerization. cmu.edu This process is believed to involve the participation of a monomer CTC in both the initiation and chain growth steps. cmu.edu Similarly, the copolymerization of α-methylstyrene with maleimide proceeds predominantly through the involvement of a CTC. cmu.edu

The formation of these complexes can influence the kinetics and mechanism of the polymerization. For instance, in the photo-induced copolymerization of maleimide/vinyl ether mixtures, the reaction proceeds rapidly to near 100% conversion, forming an alternating copolymer. kpi.ua This high reactivity is attributed to the donor-acceptor interaction between the monomers.

The driving force for alternating copolymerization is the strong interaction between an electron-donor monomer and an electron-acceptor monomer. This interaction can lead to the formation of a ground-state charge-transfer complex (CTC). usm.edu The direct photolysis of this CTC or the excitation of the acceptor monomer followed by the formation of an exciplex can initiate the copolymerization. usm.edu

N-substituted maleimides are effective electron acceptors and can form CTCs with electron-donating monomers like styrenes, vinyl ethers, and N-vinylpyrrolidone. kpi.ua In the case of photoinduced copolymerization, the initiation can occur through hydrogen abstraction by the excited maleimide groups, particularly in systems where easily abstractable hydrogens are present. usm.edu The triplet excited states of N-alkyl substituted maleimides are known to be strong precursors for hydrogen abstraction. usm.edu

The presence of these donor-acceptor interactions leads to a significant tendency for cross-propagation, where a growing chain ending in a donor monomer preferentially adds an acceptor monomer, and vice versa. This results in a highly regular alternating sequence in the polymer backbone.

The radical copolymerization of donor-acceptor monomer pairs provides a powerful tool for achieving precise sequence control in polymers, leading to perfectly alternating structures. researchgate.net This high degree of sequence definition can significantly influence the properties of the resulting copolymer, such as solubility and thermal characteristics. researchgate.net

The copolymerization of styrene with N-substituted maleimides is a well-studied system for producing alternating copolymers. scispace.com The tendency for alternation is so strong that even with an excess of one monomer in the feed, the cross-propagation reaction is highly favored over homopolymerization. scispace.com This allows for the synthesis of block copolymers where one block is a perfectly alternating sequence.

By designing specific maleimide monomers, it is possible to achieve a high level of alternating sequence control. For example, an N-phenylmaleimide derivative bearing an activated NHS ester has been designed for radical copolymerization with tert-butoxystyrene to achieve both precise alternating sequence control and subsequent functionalization. researchgate.net The electron-deficient nature of the maleimide double bond is crucial for this precise alternating propagation. researchgate.net

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers in the system. These ratios determine the composition of the copolymer being formed at any instant. Various methods, such as the Fineman-Ross, Kelen-Tudos, and Mayo-Lewis methods, are used to determine these values from experimental data. ekb.egnih.gov

The reactivity ratios for the copolymerization of various N-substituted maleimides with different comonomers have been extensively studied. For instance, in the radical copolymerization of vinyl chloride (VC) with N-substituted maleimides, the reactivity ratios of the maleimide monomers were found to be larger than that of VC, indicating that the maleimides are more active monomers. jlu.edu.cn A large difference between the 'e' values (a parameter related to the polarity of the monomer) for the comonomer pair suggests a strong alternating tendency. jlu.edu.cn

The table below summarizes the reactivity ratios for various N-substituted maleimide systems.

Table 3: Monomer Reactivity Ratios for Various N-Substituted Maleimide (M1) Copolymerization Systems

Comonomer (M2) N-Substituted Maleimide (M1) r1 (M1) r2 (M2) Method Reference
Methyl Methacrylate N-(4-butoxycarbonylphenyl)maleimide 0.28 0.90 Fineman-Ross, Kelen-Tudos researchgate.net
Methyl Methacrylate N-2-Anisylmaleimide 0.43 0.42 Fineman-Ross, Kelen-Tudos researchgate.net
Ethyl Acrylate 4-maleimidobenzanilide 1.13 0.48 Fineman-Ross, Kelen-Tudos researchgate.net
Butyl Acrylate 4-maleimidobenzanilide 0.45 0.52 Fineman-Ross, Kelen-Tudos researchgate.net

The determination of reactivity ratios for the this compound system with various comonomers would be essential for predicting and controlling the copolymer composition and, consequently, its final properties.

Kelen-Tüdös and Mao-Huglin Methods for Reactivity Ratio Estimation

To determine the reactivity ratios for the copolymerization of this compound (M1) with a comonomer (M2), the Kelen-Tüdös and Mao-Huglin graphical methods are frequently employed. These methods are refinements of the Fineman-Ross method and are particularly useful for analyzing data from copolymerizations carried to higher conversions. jlu.edu.cnrsc.org

The Kelen-Tüdös method utilizes the following equation:

η = (r₁ + r₂/α)ξ - r₂/α

where:

η and ξ are functions of the initial monomer feed ratios and the resulting copolymer composition.

α is an arbitrary constant (α > 0) that helps to spread the data points more evenly on the plot.

A plot of η versus ξ yields a straight line from which the reactivity ratios, r₁ and r₂, can be determined from the intercepts.

The Mao-Huglin method is another linear least-squares method that can be applied to high conversion data. It involves an iterative process to find the true reactivity ratios by correcting for the systematic errors that arise from changes in the monomer feed composition at higher conversions.

Should experimental data for the copolymerization of this compound become available, these methods would be applied to a series of copolymerization reactions with varying initial monomer feed ratios. The composition of the resulting copolymers would be determined, typically by spectroscopic methods (e.g., NMR) or elemental analysis, to provide the necessary data for the Kelen-Tüdös and Mao-Huglin plots.

Terminal and Penultimate Unit Models for Kinetic Analysis

The kinetics of copolymerization are most commonly described by the terminal model , which assumes that the reactivity of a growing polymer chain depends only on the identity of the terminal monomer unit. This model is generally applicable when the reactivity ratios are determined using the methods described above.

However, in some systems, the penultimate unit (the monomer unit preceding the terminal one) can influence the rate of monomer addition. In such cases, the penultimate unit model provides a more accurate description of the copolymerization kinetics. This model involves four reactivity ratios for each monomer, accounting for the influence of the penultimate unit on the addition of each monomer.

For this compound, which possesses two potentially reactive sites (the maleimide double bond and the vinyl group of the styrene moiety), a detailed kinetic analysis would be necessary to determine which model more accurately describes its copolymerization behavior. kpi.ua This would involve comparing the experimental copolymer composition data with the predictions of both the terminal and penultimate models.

Alfrey-Price Parameters (Q, e values)

The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. uctm.edu In this scheme, 'Q' represents the resonance stabilization of the monomer and its corresponding radical, while 'e' reflects the polarity of the monomer and radical.

The Q and e values for this compound would be calculated from its experimentally determined reactivity ratios with a reference monomer (e.g., styrene, for which Q = 1.0 and e = -0.8). The relationships are given by:

r₁ = (Q₁/Q₂) exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) exp[-e₂(e₂ - e₁)] r₁r₂ = exp[-(e₁ - e₂)²]

By knowing the Q and e values for the reference monomer, one can solve for the Q and e values of this compound. These parameters would then allow for the theoretical estimation of its reactivity ratios with any other monomer for which Q and e values are known, providing valuable predictive power for designing new copolymer systems. For other N-substituted maleimides, Q values are typically greater than that of vinyl chloride, with phenyl-substituted maleimides exhibiting larger Q values due to the conjugated effect of the phenyl group. jlu.edu.cn A similar trend would be anticipated for this compound.

Advanced Polymer Architectures and Macromolecular Networks

Synthesis of Linear Copolymers with Pendant Unsaturated Groups

The synthesis of linear copolymers incorporating N-(4-Vinylphenyl)maleimide allows for the introduction of pendant unsaturated maleimide (B117702) or vinyl groups along a polymer backbone. This is typically achieved by selectively polymerizing one of the functional groups while leaving the other intact for subsequent modifications or cross-linking reactions. Free radical polymerization is a common method used for this purpose. researchgate.netrsc.org

The copolymerization behavior of N-substituted maleimides with various comonomers, such as styrene (B11656) (St) and methyl methacrylate (B99206) (MMA), has been extensively studied. The reactivity ratios (r1, r2) are crucial parameters that describe how the two monomers add to the growing polymer chain. For instance, in the copolymerization of N-phenylmaleimide (a related monomer) and styrene, the process often yields a "nearly equimolecular" alternating copolymer, regardless of the monomer feed ratio, indicating a high tendency for cross-propagation. researchgate.net This alternating tendency is common in systems where one monomer is electron-rich (like styrene) and the other is electron-poor (like maleimide). jlu.edu.cn

The Alfrey-Price Q-e scheme is often used to predict copolymerization behavior. The 'Q' value represents the reactivity of the monomer due to resonance stabilization, while the 'e' value reflects its polarity. N-substituted maleimides generally exhibit larger Q values compared to monomers like vinyl chloride, with phenyl-substituted maleimides showing particularly high Q values due to the conjugated effect of the phenyl group. jlu.edu.cn

Below is a table summarizing the reactivity ratios for copolymerizations of N-substituted maleimides with common vinyl monomers, illustrating their tendency to form alternating or statistically random copolymers.

Table 1: Reactivity Ratios for Copolymerization of N-Substituted Maleimides (M1) with Vinyl Monomers (M2)
N-Substituted Maleimide (M1)Comonomer (M2)r1 (M1)r2 (M2)r1 * r2Copolymerization Behavior
N-phenylmaleimideStyrene0.040.080.0032Strongly Alternating
N-phenylmaleimideMethyl Methacrylate0.15561.90900.297Random/Blocky (MMA-rich)
N-(4-chlorophenyl)maleimideVinyl Chloride3.700.050.185Random/Blocky (Maleimide-rich)
N-(p-methylphenyl)maleimideVinyl Chloride4.100.050.205Random/Blocky (Maleimide-rich)

Data compiled from various studies on N-substituted maleimides. researchgate.netjlu.edu.cnnih.gov The product of r1 and r2 indicates the copolymerization tendency: a value close to 0 suggests a highly alternating structure, while a value close to 1 indicates ideal random copolymerization.

Formation of Cross-linked Polymer Networks

The presence of two distinct polymerizable moieties in N-VPM allows for the formation of cross-linked networks through several distinct pathways. The choice of cross-linking strategy depends on the desired network properties and the specific stimulus (e.g., heat or light) used for curing.

Cross-linking Through Maleimide Vinylene Groups

The carbon-carbon double bond within the maleimide ring is highly susceptible to photo-induced cross-linking. Upon exposure to UV radiation, typically in the range of 350-365 nm, maleimide groups can undergo a [2+2] photocycloaddition reaction. researchgate.netacs.org This reaction leads to the formation of a cyclobutane (B1203170) ring, effectively creating a covalent bond between two polymer chains or different segments of the same chain. researchgate.net

This photocrosslinking can often proceed without the need for a photoinitiator, although the reaction rate can be enhanced by the addition of a photosensitizer. acs.org The maleimide group serves a dual function in these systems: it enables the formation of a stable network structure via photocuring and remains available for other chemical modifications if the cross-linking is not carried to completion. researchgate.net This method is particularly useful for creating patterned hydrogels or functional surfaces. researchgate.netresearchgate.net

Cross-linking Through Pendent Vinylphenyl Moieties

The vinyl groups of the pendent vinylphenyl moieties can be cross-linked through thermal initiation. researchgate.net When a linear polymer containing these pendent vinyl groups is heated, typically in the presence of a radical initiator, the vinyl double bonds can polymerize to form a cross-linked network. rsc.org This process is analogous to conventional free-radical polymerization and results in a thermoset material with stable covalent cross-links. google.com The thermal curing process increases the modulus and toughness of the resulting polymer film. rsc.org The degree of cross-linking, and thus the final mechanical and thermal properties, can be controlled by the concentration of pendent vinyl groups in the precursor polymer and the curing conditions (temperature and time). researchgate.netepa.gov

Dual Cross-linking Mechanisms

The orthogonal reactivity of the maleimide and vinylphenyl groups allows for the development of dual-cured networks. In such a system, two different stimuli can be used to initiate cross-linking independently. For example, a linear copolymer of N-VPM with another monomer could first be cross-linked through the maleimide groups using UV irradiation at room temperature. Subsequently, a second cross-linking step can be performed by heating the material to activate the polymerization of the pendent vinylphenyl groups. This dual cross-linking approach allows for precise control over the network structure and properties, enabling the fabrication of materials with tailored characteristics for specific applications. researchgate.net

Development of Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. This is achieved by incorporating dynamic covalent bonds into the polymer network, which can reversibly break and reform under specific stimuli, such as heat. mdpi.com

The maleimide group of N-VPM is an excellent functional handle for creating CANs, most notably through the thermoreversible Diels-Alder (DA) reaction. researchgate.net By creating a copolymer that contains pendent maleimide groups (from N-VPM), a network can be formed by cross-linking it with a polymer containing a suitable diene, such as furan (B31954). dtic.mil

The DA reaction between the maleimide (dienophile) and furan (diene) forms a stable cycloadduct at lower temperatures, creating a cross-linked network. researchgate.net Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs, breaking the cross-links and allowing the material to flow, be reprocessed, or healed. rsc.orguliege.be Cooling the material allows the DA reaction to proceed again, reforming the network structure. researchgate.netdtic.mil The temperature at which this transition occurs can be tuned based on the specific electronic nature of the furan and maleimide derivatives used. rsc.org Another pathway to achieving CANs involves the use of reversible maleimide-thiol adducts, which can undergo a retro-Michael type reaction, providing another mechanism for dynamic bond exchange. rsc.org

Controlled Radical Polymerization Strategies for this compound Systems

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), provides a powerful toolkit for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. nih.gov The primary CRP techniques applicable to monomers like N-VPM include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT Polymerization: This technique involves a conventional free-radical polymerization in the presence of a RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.comnih.gov The RAFT agent reversibly caps (B75204) the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This allows all chains to grow at a similar rate, leading to excellent control over the final polymer characteristics. chemrxiv.org The choice of RAFT agent is critical and depends on the specific monomer being polymerized. For N-VPM, which contains both a styrenic and a maleimide functionality, a universal or carefully selected RAFT agent would be required to control the polymerization of either reactive group selectively.

Atom Transfer Radical Polymerization (ATRP): ATRP is another widely used CRP method that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. warwick.ac.uk The process involves the reversible activation and deactivation of the growing polymer chains through the transfer of a halogen atom. cmu.educmu.edu ATRP is known for its tolerance to a wide variety of functional groups and has been successfully used for the polymerization of styrenic monomers and the copolymerization of N-substituted maleimides. warwick.ac.ukamazonaws.com Applying ATRP to N-VPM would enable the synthesis of well-defined homopolymers or block copolymers with high precision, opening avenues for creating advanced, self-assembling nanostructures. nih.gov

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
N-VPMThis compound
StStyrene
MMAMethyl Methacrylate
N-PMIN-phenylmaleimide
RAFTReversible Addition-Fragmentation chain Transfer
ATRPAtom Transfer Radical Polymerization
CANsCovalent Adaptable Networks
DADiels-Alder
rDAretro-Diels-Alder
VCVinyl Chloride
N-(p-ClPMI)N-(4-chlorophenyl)maleimide
N-(p-MPMI)N-(p-methylphenyl)maleimide

Chemical Reactivity and Derivatization Strategies

Maleimide (B117702) Dienophilic Character in Diels-Alder Cycloadditions

The maleimide double bond is an excellent dienophile for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction involves the interaction of the maleimide (the dienophile) with a conjugated diene to form a six-membered ring, typically an oxanorbornene derivative when furan (B31954) compounds are used as the diene. mdpi.com The reaction is characterized by its high efficiency, atom economy, and stereoselectivity, often proceeding under mild, catalyst-free conditions. mdpi.com

N-(4-Vinylphenyl)maleimide readily participates in Diels-Alder reactions with various dienes. The most extensively studied reactions involve furan and its derivatives. nih.govnih.gov The cycloaddition of N-VPM with a furan-functionalized compound results in the formation of a Diels-Alder adduct. This reaction typically yields a mixture of two diastereomers: the kinetically favored endo adduct and the more thermodynamically stable exo adduct. rsc.orgresearchgate.net The ratio of these isomers is influenced by reaction parameters such as temperature and solvent. rsc.org For instance, reactions conducted at lower temperatures tend to favor the formation of the endo adduct. researchgate.net

The vinyl group on the phenyl ring of N-VPM typically remains unreacted during the Diels-Alder cycloaddition, allowing for its subsequent polymerization or modification. This orthogonality makes N-VPM a valuable building block for creating complex macromolecular architectures. The reaction kinetics can be monitored using techniques like infrared spectroscopy or ¹H-NMR spectroscopy by observing the disappearance of reactant peaks and the appearance of product peaks. nih.govnih.gov

Diene CompoundTypical Reaction ConditionsProductKey Findings
FuranSolution (e.g., Chloroform, Acetonitrile) or molten state, 40-80°C nih.govresearchgate.netEndo/Exo oxanorbornene adductsReaction proceeds efficiently, yielding a mixture of diastereomers. The exo/endo ratio is temperature-dependent. researchgate.net
2,5-DimethylfuranSolvent (e.g., Hexane/Ethyl Acetate), Room Temperature to Reflux researchgate.netSubstituted oxanorbornene adductsUsed as a model reaction in educational settings to demonstrate green chemistry principles. researchgate.net
Furan-functionalized polymersBulk state or solution, 40-90°C nih.govCrosslinked polymer networkForms the basis for creating thermoreversible polymer networks and self-healing materials. nih.gov
Table 1: Examples of Forward Diels-Alder Reactions with Maleimides.

A key feature of the Diels-Alder reaction between furan and maleimide derivatives is its thermal reversibility. nih.gov At elevated temperatures, the adduct undergoes a retro-Diels-Alder (rDA) reaction, dissociating back into the original furan and maleimide reactants. nih.govnih.gov This reversible covalent chemistry is the foundation for developing self-healing materials, reprocessable thermosets, and dynamic polymer networks. nih.govmdpi.com

The temperature at which the rDA reaction occurs depends on the stability of the adduct. The endo adduct typically undergoes cyclo-reversion at a lower temperature than the more stable exo adduct. rsc.orgresearchgate.net The reversibility of these crosslinks can be compromised by side reactions, such as the homopolymerization of maleimide moieties at the high temperatures required for the rDA reaction, which forms irreversible crosslinks. nih.govmdpi.com The balance between the forward DA and reverse rDA reactions is crucial for the material's dynamic properties. This equilibrium can be manipulated by temperature, with lower temperatures favoring adduct formation and higher temperatures favoring dissociation. nih.gov

Adduct TypeRelative StabilityCyclo-reversion TemperatureNotes
Endo AdductLess stable (Kinetically favored) rsc.orgLower (e.g., ~90-110°C) nih.govCan isomerize to the exo adduct, often preceded by an rDA reaction. rsc.org
Exo AdductMore stable (Thermodynamically favored) rsc.orgHigher (e.g., >110°C) nih.govFormation is favored at higher reaction temperatures or upon prolonged heating. researchgate.net
Table 2: Characteristics of Furan-Maleimide Diels-Alder Adducts.

Thiol-Maleimide Michael Addition Reactions

The reaction between a thiol (sulfhydryl group) and the maleimide double bond is a highly efficient and specific Michael addition reaction. vectorlabs.com This reaction is a cornerstone of "click chemistry" due to its rapid kinetics, high yield, specificity, and ability to proceed under mild, biocompatible conditions, often without a catalyst. vectorlabs.comresearchgate.net The reaction involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, resulting in the formation of a stable thioether linkage. vectorlabs.com

The thiol-maleimide Michael addition is widely employed for the site-specific modification of proteins and peptides through their cysteine residues. nih.govcreative-biolabs.com Cysteine is an attractive target for bioconjugation due to the high nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins. nih.govcreative-biolabs.com The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. vectorlabs.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., from lysine residues). vectorlabs.com This selectivity allows for the precise attachment of molecules, such as drugs, probes, or polymers, to specific sites on a protein. chemrxiv.orgrsc.org However, the stability of the resulting thiosuccinimide conjugate can be a concern, as it is susceptible to a retro-Michael reaction, which can be mitigated by hydrolysis of the succinimide (B58015) ring. vectorlabs.com

The thiol-maleimide reaction is a powerful tool for the synthesis and functionalization of hydrogels for biomedical applications. mdpi.combiorxiv.org Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By using multifunctional thiol-containing crosslinkers and maleimide-functionalized polymers (or vice-versa), covalent hydrogel networks can be formed rapidly in situ under physiological conditions. mdpi.comresearchgate.net

This compound can be incorporated into polymer backbones, providing pendant maleimide groups that can then be crosslinked with dithiol molecules like dithiol-poly(ethylene glycol) to form a hydrogel. researchgate.net The reaction kinetics can be controlled to ensure homogeneous gel formation. nih.gov The resulting hydrogels are used in tissue engineering and drug delivery, as their mechanical properties and degradation can be tuned. biorxiv.org The vinyl group of the original N-VPM monomer can also be used for secondary crosslinking or modification, for example, through free-radical polymerization, to further tailor the hydrogel's properties.

Polymer/Precursor SystemCrosslinking ChemistryResulting MaterialKey Features
Maleimide-functionalized Dextran + Thiol-functionalized ChitosanThiol-Maleimide Michael Addition biorxiv.orgInjectable HydrogelForms a 3D structure via "click" reaction at physiological pH. biorxiv.org
Multi-arm PEG-Maleimide + Dithiol PeptidesThiol-Maleimide Michael Addition nih.govCell-encapsulating HydrogelGelation kinetics can be tuned to prevent cellular stress and create homogenous networks. nih.gov
Maleimide-functionalized Polymers + Thiol-containing SpacersThiol-Maleimide Michael Addition researchgate.netFunctionalized Porous MonolithsAllows for surface modification to control properties like hydrophobicity. researchgate.net
Table 3: Hydrogel Systems Based on Thiol-Maleimide Chemistry.

Other Nucleophilic Additions to the Maleimide Ring

While the addition of thiols is the most prominent nucleophilic reaction for maleimides in materials and biological chemistry, other nucleophiles can also react with the electron-deficient double bond. Primary amines, for instance, can undergo a Michael-type addition to the maleimide ring. researchgate.net This reaction is generally slower than the thiol addition at neutral pH but becomes competitive at pH values above 7.5. vectorlabs.com This pH-dependent reactivity allows for some level of control over the reaction selectivity.

The reaction with primary amines results in the formation of an aminofunctionalized succinimide derivative. This reaction can be a consideration in bioconjugation strategies, where lysine residues on the surface of proteins could potentially react with the maleimide if the pH is not carefully controlled. Additionally, maleimides can undergo base-catalyzed hydrolysis, where the ring is opened, rendering it unreactive towards nucleophiles. vectorlabs.com This highlights the importance of controlling reaction conditions such as pH and temperature to ensure the desired chemical transformation occurs efficiently.

Functional Group Transformations on the Vinylphenyl Moiety

The bifunctional nature of this compound (N-VPMI), possessing both a polymerizable vinyl group and a reactive maleimide double bond, allows for a range of selective chemical modifications. The vinyl group on the phenyl ring, being part of a styrene (B11656) moiety, exhibits reactivity characteristic of an electron-rich alkene. This is in contrast to the electron-deficient double bond within the maleimide ring. This difference in electronic character enables selective functionalization of the vinyl group while leaving the maleimide ring intact, paving the way for the synthesis of novel monomers and functional materials. Key transformations of the vinylphenyl moiety include hydrogenation, halogenation, epoxidation, and dihydroxylation.

1 Hydrogenation

Selective hydrogenation of the vinyl group in this compound yields N-(4-Ethylphenyl)maleimide. This reaction converts the alkene into an alkane, effectively saturating the side chain. This transformation is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst such as palladium on carbon (Pd/C) with molecular hydrogen (H₂). mdpi.com The reaction conditions are generally mild, which is crucial for preserving the maleimide ring, as the hydrogenation of the maleimide carbonyl groups or the ring itself requires much harsher conditions. rsc.orgnih.gov The selective reduction of the styrenic double bond is favored due to its higher electron density and accessibility compared to the electron-poor and sterically hindered double bond of the maleimide. This process is valuable for producing monomers that, when polymerized, result in polymers with saturated alkylphenyl pendant groups, altering properties such as thermal stability and solubility.

2 Halogenation

The vinyl group of the vinylphenyl moiety readily undergoes electrophilic addition reactions with halogens, such as bromine (Br₂) or chlorine (Cl₂). mt.com The reaction with bromine in an inert solvent like dichloromethane proceeds via a cyclic bromonium ion intermediate, leading to the formation of the vicinal dibromide, N-(4-(1,2-Dibromoethyl)phenyl)maleimide. cdnsciencepub.comyoutube.com This reaction is typically rapid and occurs at room temperature. The high electron density of the styrenic double bond makes it highly susceptible to electrophilic attack by the halogen. This functionalization introduces two reactive carbon-halogen bonds, which can serve as synthetic handles for further nucleophilic substitution or elimination reactions, enabling the creation of a diverse range of derivatives.

3 Epoxidation

Epoxidation of the vinylphenyl group results in the formation of N-(4-(oxiran-2-yl)phenyl)maleimide. This transformation introduces a reactive three-membered epoxide ring and is a key step in synthesizing various functional derivatives. The reaction can be carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic methods. libretexts.org For instance, catalytic systems using metal catalysts with oxidants like tert-butyl hydroperoxide (TBHP) are effective for the epoxidation of styrene and its derivatives. rsc.orgresearchgate.net The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with a variety of nucleophiles (e.g., water, alcohols, amines) to introduce diol, alkoxy-alcohol, or amino-alcohol functionalities, respectively.

4 Dihydroxylation

The vinyl group can be converted into a vicinal diol, yielding N-(4-(1,2-dihydroxyethyl)phenyl)maleimide. This transformation introduces hydrophilicity and provides sites for further derivatization. A standard method for achieving this is through syn-dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a procedure known as the Upjohn dihydroxylation. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. The resulting diol functionality significantly alters the polarity of the molecule and can be used to attach other molecules through esterification or etherification reactions.

Interactive Data Table of Functional Group Transformations

TransformationReagent(s)Product NameProduct Structure
Hydrogenation H₂, Pd/CN-(4-Ethylphenyl)maleimide
Halogenation Br₂N-(4-(1,2-Dibromoethyl)phenyl)maleimide
Epoxidation m-CPBA or TBHPN-(4-(Oxiran-2-yl)phenyl)maleimide
Dihydroxylation OsO₄ (cat.), NMON-(4-(1,2-Dihydroxyethyl)phenyl)maleimide

Applications in Advanced Materials Science

Thermosetting Polymer Matrix Composites

Thermosetting polymers, known for their high cross-link density, provide excellent thermal and chemical resistance, dimensional stability, and high modulus. polymerinnovationblog.com However, these properties often come at the cost of brittleness, making them susceptible to fracture. polymerinnovationblog.com N-(4-Vinylphenyl)maleimide is utilized as a comonomer or cross-linking agent in thermoset matrices like bismaleimides (BMIs) and epoxy resins to enhance their performance profile.

In the aerospace industry, materials are subjected to extreme conditions, demanding high thermal stability, mechanical integrity, and long-term durability. Bismaleimide (B1667444) (BMI) resins are frequently used in structural aerospace composites due to their high glass transition temperatures (Tg) and performance retention at elevated temperatures. wikipedia.orgresearchgate.net The incorporation of this compound into BMI or other thermoset systems can further elevate these properties. The vinyl group allows for copolymerization, which can modify the cross-link density and backbone structure of the resulting network. This modification can lead to resins with a superior balance of thermal stability and processability. For instance, polyimide composites are known for their use in applications ranging from cryogenic temperatures to over 260°C (500°F). wikipedia.org The addition of reactive comonomers like this compound contributes to achieving these high-performance characteristics.

Below is a data table illustrating the typical property enhancements observed when modifying a standard thermoset resin with a functional maleimide (B117702) derivative.

PropertyStandard Epoxy ResinEpoxy Resin Modified with Phenylmaleimide Derivative
Glass Transition Temp (Tg)140-180°C180-230°C
Flexural Modulus3.0-4.0 GPa3.5-4.5 GPa
Fracture Toughness (KIC)0.5-0.7 MPa·m1/20.8-1.2 MPa·m1/2
Continuous Use Temperature~150°Cup to 230°C

Note: Data is representative of typical values found in literature for maleimide-modified thermosets and serves for comparative purposes.

The inherent brittleness of highly cross-linked thermosets is a significant limitation. polymerinnovationblog.com Toughening involves introducing a secondary phase or modifying the polymer network to create mechanisms that dissipate energy and resist crack propagation. researchgate.net Common toughening mechanisms include rubber particle cavitation followed by plastic void growth, shear banding, and crack deflection. polymerinnovationblog.comresearchgate.net

When this compound is incorporated into a thermoset matrix, its rigid phenyl and maleimide structures contribute to a high modulus and Tg. The vinyl group provides an additional reaction site, which can be used to control the cross-link density. By carefully tailoring the polymer architecture, it is possible to create a heterogeneous morphology with domains that promote energy dissipation. For example, the modification can induce microcracking or crack bifurcation ahead of the main crack tip, effectively blunting the crack and increasing the energy required for it to propagate. umich.edu This approach improves the fracture toughness of the material while largely maintaining its strength and thermal stability, a critical advantage over flexibilizers which often reduce these properties. polymerinnovationblog.com

Self-Healing Polymer Systems

The development of materials that can autonomously repair damage extends the service life and improves the safety of components, which is particularly valuable in applications where maintenance is difficult or impossible. aalto.fi this compound is a key component in intrinsic self-healing systems based on reversible chemistry.

The maleimide group readily participates in the Diels-Alder (DA) reaction with a diene, such as furan (B31954). mdpi.com This cycloaddition reaction forms a covalent bond that is thermally reversible. By incorporating this compound (as the dienophile) and a furan-functionalized polymer (as the diene) into a polymer network, thermally remendable cross-links are created.

When the material is damaged, a thermal stimulus is applied. At elevated temperatures (typically >110-150°C), the reverse Diels-Alder (rDA) reaction occurs, breaking the cross-links and allowing the polymer chains to flow and rebond across the damaged interface. mdpi.comnih.gov Upon cooling (typically to ~50-80°C), the forward DA reaction takes place, reforming the cross-links and restoring the material's structural integrity. nih.govnih.gov This process can be repeated multiple times, allowing for the healing of successive damage events. researchgate.net The efficiency of healing is often measured by the recovery of mechanical properties like tensile strength.

The table below summarizes typical findings for self-healing systems utilizing the furan/maleimide Diels-Alder reaction.

Polymer SystemHealing ConditionsHealing Efficiency (Tensile Strength Recovery)
Furan-functionalized polymer + Bismaleimide150°C for 2h (rDA), 50°C for 24h (DA)~80-95%
Maleimide-grafted Graphene Oxide in Furan-polymer matrix150°C for 2h (rDA), 50°C for 24h (DA)>90%
Furan-modified epoxy + Dimaleimide130°C for 1h (rDA), 80°C for 4h (DA)Up to 93% (Flexural Modulus Recovery)

Note: Data is compiled from representative studies on furan/maleimide self-healing systems. nih.govresearchgate.net

Soft robotics is a rapidly growing field that utilizes compliant materials to create robots that are safer for human interaction and better adapted to unstructured environments. sjtu.edu.cnresearchgate.net Soft actuators, the "muscles" of these robots, are often made from elastomers and polymers that undergo large deformations. sjtu.edu.cn However, these soft materials are susceptible to damage from fatigue, puncture, or tearing.

Integrating self-healing capabilities into these actuators can dramatically increase their operational lifetime and resilience. 3dprint.com A polymer network containing this compound as part of a thermally reversible system can be used to fabricate soft actuators. When damage occurs, the actuator can be taken offline and subjected to a thermal healing cycle, repairing the damage and returning it to service. This is particularly advantageous for robots deployed in remote or hazardous locations where manual repair is not feasible. The ability to heal damage autonomically makes the entire robotic system more robust and cost-effective over its lifespan.

UV-Curable Coatings and Resins

UV-curable coatings and resins offer significant environmental and processing advantages, including rapid, solvent-free curing and low energy consumption. toagoseiamerica.com These systems consist of oligomers, monomers (active diluents), and photoinitiators that polymerize upon exposure to UV light. tetrawill.com

This compound is a highly effective component in UV-curable formulations due to its dual reactivity. Both the vinyl group and the double bond within the maleimide ring can participate in free-radical polymerization. This allows it to function as a reactive monomer and a cross-linker, creating a highly cross-linked polymer network upon curing. The incorporation of this compound into UV-curable coatings, such as those based on acrylates or epoxies, can significantly improve the properties of the final cured film. tetrawill.commarmara.edu.tr Specifically, its rigid aromatic and imide structures contribute to enhanced surface hardness, scratch resistance, chemical resistance, and thermal stability. These characteristics are highly desirable for protective coatings on electronics, automotive components, and optical films. toagoseiamerica.com

Photoinitiator-Free UV Curing Systems

Photoinitiator-free UV curing is a highly desirable "green" technology that eliminates the potential for migration and toxicity associated with traditional photoinitiators. N-substituted maleimides are well-suited for these systems due to the ability of the maleimide group to absorb UV radiation directly, leading to an excited state that can initiate polymerization.

When combined with an electron donor monomer, such as a vinyl ether, N-substituted maleimides can form an electron donor-acceptor (EDA) complex. Upon UV irradiation, this complex enters an excited state and generates initiating radicals, typically through a mechanism involving hydrogen abstraction by the excited maleimide group. This process can lead to rapid and efficient polymerization. kpi.ua These systems are also noted for being less sensitive to oxygen inhibition compared to conventional acrylate-based UV curing systems. kpi.ua

The polymerization kinetics in these photoinitiator-free systems are influenced by the nature of the maleimide and the electron donor comonomer. For a system involving a monomer like NVPM and a vinyl ether, the copolymerization would likely proceed rapidly, reaching high conversion in seconds upon UV exposure. kpi.ua

Illustrative Polymerization Data for a Representative Maleimide/Vinyl Ether System:

PropertyValue
Monomer SystemN-substituted Maleimide / Vinyl Ether (1:1 molar ratio)
UV Intensity150 mW/cm²
Time to >90% Conversion< 5 seconds
Final Conversion~100%
Oxygen Inhibition EffectReduced compared to acrylate (B77674) systems

This table presents typical data for photoinitiator-free maleimide-vinyl ether systems and serves as an illustration of the expected performance of a system containing this compound.

Surface Modification of UV-Cured Polymers

The surface properties of a polymer, such as wettability, adhesion, and biocompatibility, can be tailored through surface modification techniques. UV-induced surface grafting is a versatile method to covalently bond a functional polymer onto a substrate. researchgate.net The presence of the reactive maleimide group in NVPM makes it a candidate for post-polymerization surface functionalization.

A strategy for surface modification could involve incorporating NVPM into a UV-cured polymer network via its vinyl group. The maleimide moieties would then be present on the surface, available for further reaction. For instance, the maleimide group readily undergoes aza-Michael addition reactions with thiol-containing molecules. This allows for the grafting of a wide range of functionalities, including biomolecules, to the polymer surface.

Development of High-Temperature Stable Polymers

The incorporation of NVPM into a polymer is expected to significantly enhance its thermal stability. The resulting polymer would benefit from the presence of both the imide ring and the aromatic phenyl group, both of which contribute to a higher glass transition temperature (Tg) and decomposition temperature. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.

Representative Thermal Properties of Maleimide-Containing Polymers:

PolymerInitial Decomposition Temperature (TGA, 5% weight loss)
Polystyrene~350 °C
Poly(styrene-co-N-phenylmaleimide)>400 °C
Poly(this compound) (estimated)>400 °C

This table illustrates the typical enhancement in thermal stability observed when incorporating N-substituted maleimides into polymer chains.

Optically Active and Chiral Polymer Materials

Chiral polymers are of significant interest for applications in chiral separation, asymmetric catalysis, and chiroptical devices. Chirality in polymers can be introduced by using chiral monomers, chiral initiators, or by the formation of a helical polymer chain with a preferred screw sense.

Induction of Main-Chain Chirality in Copolymers

While NVPM itself is an achiral monomer, it is possible to induce chirality in its copolymers. One established method is to use a chiral initiator in the polymerization process. For instance, the anionic polymerization of N-substituted maleimides using chiral amine initiators can lead to the formation of optically active polymers. This suggests that a similar approach with NVPM could yield a chiral polymer where the main chain adopts a preferred conformation.

Another strategy involves the copolymerization of NVPM with a chiral comonomer. The chiral side groups of the comonomer can influence the stereochemistry of the polymerization, leading to a polymer backbone with a degree of tacticity and potentially a preferred helical conformation.

Chiroptical Properties of this compound Copolymers

The chiroptical properties of a polymer are typically characterized using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. An optically active copolymer containing NVPM would be expected to exhibit a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the induced chirality and the conformation of the polymer chain in solution. For polymers that form helical structures, the CD signal can be particularly intense, reflecting the supramolecular chirality of the polymer assembly. chemrxiv.org

Analytical and Characterization Techniques in Polymer Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-(4-Vinylphenyl)maleimide and its polymers. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the presence of specific functional groups and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. thermofisher.com Infrared radiation causes vibrations in molecular bonds, and the specific frequencies at which a molecule absorbs this radiation are characteristic of its constituent bonds. thermofisher.coms-a-s.org

For the this compound monomer, the FT-IR spectrum is distinguished by several key absorption bands. The maleimide (B117702) group exhibits strong characteristic peaks corresponding to the carbonyl (C=O) stretching vibrations. These typically appear as two distinct bands due to symmetric and asymmetric stretching. The carbon-carbon double bond (C=C) of the vinyl group and the maleimide ring, along with the aromatic ring, also produce characteristic absorption bands.

Upon polymerization of the vinyl group, significant changes are observed in the FT-IR spectrum. Notably, the absorption bands associated with the vinyl group's C=C stretching and C-H bending vibrations diminish or disappear entirely, confirming the conversion of the monomer into a polymer. researchgate.net The strong absorptions from the maleimide and phenyl groups, however, remain in the polymer's spectrum.

Table 1: Characteristic FT-IR Absorption Bands for this compound and its Polymer

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) - Monomer Expected Wavenumber (cm⁻¹) - Polymer
Maleimide C=O Asymmetric Stretch ~1770 ~1770
Maleimide C=O Symmetric Stretch ~1710 ~1710
Aromatic C=C Ring Stretch ~1600, ~1510 ~1600, ~1510
Vinyl C=C Stretch ~1630 Absent/Reduced
Maleimide C=C Stretch ~1585 ~1585
Vinyl =C-H Out-of-plane bend ~990, ~910 Absent/Reduced

Note: The exact positions of the peaks can vary slightly based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. thermofisher.com

¹H NMR: The ¹H NMR spectrum of this compound provides a distinct map of the different types of protons in the molecule. The vinyl group produces a complex set of signals, typically in the 5.5-7.0 ppm range. The aromatic protons on the phenyl ring usually appear as doublets between 7.0 and 7.5 ppm. A key feature is the sharp singlet around 6.8 ppm, which corresponds to the two equivalent protons on the maleimide ring's double bond. rsc.orgijert.org The disappearance or significant reduction of the vinyl proton signals after polymerization is a clear indicator that the reaction has proceeded through the vinyl group. ijert.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carbonyl carbons of the maleimide group (around 170 ppm), the carbons of the maleimide double bond (around 134 ppm), and the various carbons of the vinyl and phenyl groups. rsc.orgresearchgate.net Similar to ¹H NMR, the signals corresponding to the vinyl carbons will disappear upon successful polymerization, while the aliphatic carbons of the newly formed polymer backbone will appear.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Structural Unit Expected Chemical Shift (ppm)
¹H Maleimide C-H ~6.8 (singlet, 2H)
¹H Aromatic C-H ~7.3-7.5 (multiplet, 4H)
¹H Vinyl C-H ~5.5-6.8 (multiplet, 3H)
¹³C Maleimide C=O ~169-171
¹³C Maleimide C=C ~134
¹³C Aromatic C ~127-138

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent used. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. unl.pt Molecules containing π-bonds and heteroatoms with non-bonding electrons, known as chromophores, can absorb energy in the UV or visible regions of the electromagnetic spectrum. bath.ac.uk this compound contains multiple chromophores, including the phenyl ring and the maleimide group, which result in characteristic absorption bands in the UV region.

This technique can be effectively used to monitor the progress of polymerization. As the vinyl group of the monomer is consumed during polymerization, the electronic environment of the molecule changes. This leads to a shift in the wavelength of maximum absorption (λ_max) and/or a change in the molar absorptivity. By tracking these changes over time, the kinetics of the polymerization reaction can be studied.

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, these methods are vital for determining their operational temperature limits and understanding their stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. azom.com It is widely used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). azom.comeag.com

For polymers of this compound, which are typically amorphous, the most important thermal transition observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter as it often defines the upper service temperature of the material. In a DSC thermogram, the Tg appears as a step-like change in the baseline of the heat flow curve. The high rigidity of the maleimide ring structure is expected to impart a high Tg to the resulting polymers, a desirable characteristic for materials used in high-performance applications. sci-hub.se The exact value of Tg can be influenced by factors such as the polymer's molecular weight and any subsequent cross-linking reactions. jos.ac.cn

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is essential for determining the thermal stability of a polymer and its degradation profile. mdpi.com

When a polymer sample is heated in a TGA instrument, it will eventually reach a temperature at which it begins to decompose, resulting in a loss of mass. The TGA thermogram plots the percentage of initial mass remaining versus temperature. From this curve, key parameters such as the onset temperature of decomposition and the temperature of maximum degradation rate can be determined. Polyimide-based structures are known for their exceptional thermal stability, often exhibiting decomposition temperatures well above 400°C. mdpi.commdpi.com Polymers of this compound are expected to show high thermal stability, with a low weight loss at lower temperatures and a significant weight loss occurring only at very high temperatures. The residual mass at the end of the experiment, known as the char yield, can also provide insights into the flame retardancy of the material.

Table 3: Typical Parameters Obtained from TGA for a Thermally Stable Polymer

Parameter Description Typical Value Range for Polyimides
T₅% (°C) Temperature at which 5% weight loss occurs > 450 °C
T₁₀% (°C) Temperature at which 10% weight loss occurs > 500 °C
T_max (°C) Temperature of maximum decomposition rate (from DTG curve) > 550 °C

Note: These values are representative and depend on the specific polymer structure, molecular weight, and experimental conditions (e.g., heating rate, atmosphere). mdpi.commdpi.com

Chromatographic and Molecular Weight Analysis

Determining the molecular weight and its distribution is fundamental to understanding a polymer's physical and mechanical properties. Techniques such as Gel Permeation Chromatography and Mass Spectrometry are indispensable for this purpose.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. GPC separates polymer molecules based on their hydrodynamic volume, or size in solution. The process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel beads. Larger molecules, which cannot enter the pores, elute first, while smaller molecules penetrate the pores to varying extents and elute later. This separation allows for the calculation of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

For polymers incorporating the rigid this compound unit, GPC is routinely used to confirm the success of polymerization and to characterize the resulting macromolecules. The choice of solvent (mobile phase) is critical and is typically a solvent in which the polymer is fully soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The system is calibrated using standards of a known molecular weight, often polystyrene or poly(methyl methacrylate), to create a calibration curve from which the molecular weight of the unknown polymer can be determined.

Research findings for copolymers containing N-substituted maleimides demonstrate that these polymers can be synthesized with controlled molecular weights and narrow polydispersity indices, which is critical for predictable material performance.

Table 9.3.1: Representative GPC Data for Copolymers Containing N-Substituted Maleimides

Polymer SampleMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
Copolymer A15,20022,8001.50
Copolymer B28,50039,9001.40
Copolymer C45,10058,6001.30

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight of macromolecules and to elucidate their structural features, such as end-groups and repeating units. lew.ro In ESI-MS, a polymer solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions that are directed into the mass analyzer.

For polymers containing this compound, ESI-MS is particularly valuable for confirming the covalent incorporation of the monomer and for analyzing the structure of polymer chain ends, especially after modification or in the synthesis of functional polymers. lew.ro The technique can verify the success of "click" chemistry reactions involving the maleimide group or confirm the structure of initiators and terminating agents. The resulting mass spectrum displays a series of peaks, each corresponding to a polymer chain of a specific length (degree of polymerization) with a certain charge state. This detailed information is complementary to the distribution data obtained from GPC.

Rheological and Mechanical Property Evaluation

The inclusion of the rigid maleimide ring and the phenyl group from this compound into a polymer backbone is expected to significantly influence its thermal and mechanical behavior. Dynamic Mechanical Analysis is a key technique for probing these properties.

Dynamic Mechanical Analysis (DMA) is an essential technique for characterizing the viscoelastic properties of polymers. mdpi.com It works by applying a sinusoidal stress to a sample and measuring the resultant strain. mdpi.com This allows for the determination of the storage modulus (E'), which represents the elastic response or the energy stored, and the loss modulus (E''), which represents the viscous response or the energy dissipated as heat. mdpi.com The ratio of the loss modulus to the storage modulus (E''/E') is called the damping factor, or tan delta (tan δ).

For polymers containing this compound, DMA is used to measure key transitions as a function of temperature. The most important of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is often identified as the peak of the tan δ curve or the onset of the drop in the storage modulus. azonano.com Due to the inherent rigidity of the N-phenylmaleimide structure, polymers incorporating this monomer are expected to exhibit high glass transition temperatures, indicating good thermal stability. researchgate.net

Table 9.4.1: Typical Glass Transition Temperatures (Tg) for N-Aryl Maleimide Polymers from DMA

Polymer TypeTg (°C) from tan δ peak
Homopolymer of N-phenylmaleimide~210
Copolymer (Styrene-co-N-phenylmaleimide)150 - 190
Crosslinked N-aryl bismaleimide (B1667444) resin>250

The viscoelastic nature of polymers describes their ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. The data obtained from DMA provides a detailed picture of this behavior. The storage modulus (E') at temperatures below the Tg is a measure of the material's stiffness in its glassy state. For polymers with rigid backbones, such as those containing this compound, this value is typically high.

As the temperature increases through the glass transition, a significant drop in E' is observed, corresponding to the onset of large-scale molecular motion. The magnitude of this drop and the breadth of the transition region provide insights into the polymer's molecular architecture, such as its degree of crosslinking or crystallinity. The loss modulus (E'') peak, which is related to the tan δ peak, indicates the temperature at which the material has the maximum capacity to dissipate energy, a crucial property for applications requiring damping. The combination of high thermal stability (high Tg) and high stiffness (high E') makes these polymers suitable for high-performance applications.

Morphological and Microstructural Analysis

The macroscopic properties of a polymer are intimately linked to its microscopic structure and morphology. Electron and scanning probe microscopy techniques are used to visualize the polymer's surface and internal structure at the micro- and nanoscale.

In the study of polymers derived from this compound, microscopy techniques can reveal important information about the material's homogeneity, phase separation (in the case of blends or copolymers), and surface topography. For example, Scanning Electron Microscopy (SEM) can be used to examine the fracture surface of a polymer sample, providing insights into its failure mechanism (e.g., brittle or ductile fracture). It can also be used to characterize the morphology of polymer beads or powders, with some studies on related polymaleimides showing porous, bead-like structures. lew.ro

Transmission Electron Microscopy (TEM) offers higher resolution and is used to study the internal microstructure. For multiphase polymer systems, such as a copolymer of this compound with a rubbery monomer, TEM can visualize the size, shape, and distribution of the different phases, which is critical for understanding the material's mechanical properties.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of polymer films at the nanoscale. azonano.com AFM can provide three-dimensional topographical images and can also operate in modes that map variations in properties like adhesion and stiffness across the surface (phase imaging). mdpi.commdpi.com For thin films of this compound-containing polymers, AFM can be used to assess surface roughness, identify the presence of ordered domains, and study the effects of processing conditions on the surface morphology. azonano.com

Theoretical and Computational Investigations

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of N-(4-Vinylphenyl)maleimide. researchgate.netscienceopen.com These calculations solve approximations of the Schrödinger equation to provide insights into the electronic structure of the molecule, which governs its reaction pathways. researchgate.netscienceopen.comnih.gov

The primary goal of these calculations for this compound is to assess the relative reactivity of its two key functional groups: the carbon-carbon double bond of the vinyl group and the electron-deficient carbon-carbon double bond within the maleimide (B117702) ring. The maleimide double bond is known to be highly reactive, particularly in Michael addition reactions with nucleophiles like thiols, due to the electron-withdrawing effect of the adjacent carbonyl groups and ring strain. vectorlabs.com The vinyl group, attached to the phenyl ring, is a typical site for free-radical polymerization.

Computational methods can quantify this reactivity through several descriptors:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For this compound, ESP maps would show strong positive potential (electron-poor regions) around the maleimide double bond, confirming its electrophilic character and high reactivity toward electron-rich species.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) provides a quantitative measure of the electron distribution. The carbon atoms of the maleimide double bond will carry a significant positive partial charge, making them prime targets for radical or nucleophilic addition.

Reaction Pathway Modeling: Advanced techniques like the Artificial Force Induced Reaction (AFIR) method can be used to systematically explore potential reaction pathways, including polymerization, cross-linking, and potential side reactions. nih.govchemrxiv.org By calculating the energy barriers (activation energies) for reactions at both the vinyl and maleimide sites, their relative likelihood under different conditions (e.g., thermal vs. photochemical initiation) can be predicted. nih.govrsc.org

These computational approaches allow for an in silico screening of reactivity, guiding experimental design by predicting which functional group will react preferentially under specific conditions. rsc.orgnih.gov

Table 1: Key Reactivity Descriptors from Quantum Chemical Calculations for this compound.
Calculated ParameterSignificance for ReactivityPredicted Location on Molecule
LUMO Energy & LocationIndicates susceptibility to nucleophilic or radical attack. Lower energy suggests higher reactivity.Primarily localized on the maleimide C=C double bond.
HOMO Energy & LocationIndicates susceptibility to electrophilic attack.Often distributed across the vinylphenyl group.
Electrostatic PotentialVisualizes electrophilic (positive) and nucleophilic (negative) sites.Strong positive potential on the maleimide ring; negative potential near carbonyl oxygens.
Partial Atomic ChargesQuantifies the electrophilicity of specific atoms.Positive charges on the carbons of the maleimide double bond.
Activation Energy (ΔE)Predicts the kinetic feasibility of a specific reaction pathway (e.g., radical addition).Calculated for reactions at both the vinyl and maleimide sites to compare rates.

Kinetic Modeling of Polymerization and Cross-linking Reactions

Kinetic modeling is essential for understanding the rate and evolution of the polymerization of this compound. Due to its dual functionality, the polymerization process can be complex, involving simultaneous or sequential reactions of the vinyl and maleimide groups, leading to a cross-linked network.

Free-Radical Polymerization Models: The polymerization is typically initiated by free radicals. Kinetic models for this process describe the elementary reaction steps: initiation, propagation, chain transfer, and termination. isc.irk.rumdpi.com For this compound, the propagation step is complex, as a growing polymer chain radical can add to either the vinyl group or the maleimide group of a monomer. The relative rates of these competing reactions determine the initial polymer structure.

If copolymerized with another vinyl monomer (e.g., styrene (B11656) or methyl methacrylate), the kinetics can be described using copolymerization models. ijert.org The monomer reactivity ratios (r1, r2) are determined to predict the composition of the resulting copolymer. uctm.edu For instance, the Alfrey-Price Q-e scheme can be used to estimate these ratios based on resonance (Q) and polarity (e) parameters for each monomer. N-substituted maleimides generally exhibit high 'e' values, indicating their strong electron-acceptor nature. uctm.edu

Model-Free Isoconversional Analysis: For the bulk thermal curing process, which involves cross-linking, model-free kinetic methods are particularly useful. researchgate.net These methods analyze data from techniques like Differential Scanning Calorimetry (DSC) at multiple heating rates to determine the activation energy (Ea) as a function of conversion (α). researchgate.net Common model-free approaches include the Flynn–Wall–Ozawa (FWO) and Vyazovkin methods. researchgate.net This analysis can reveal changes in the reaction mechanism as polymerization progresses. For this compound, the Ea might vary significantly with conversion, reflecting a shift from linear chain growth to network formation and the onset of diffusion-controlled reactions (gel effect) where radical mobility becomes restricted. isc.irk.ru

The kinetic investigation of similar N-substituted maleimides with other reactive groups shows that the activation energies for polymerization are highly dependent on the nature of the functional groups involved. researchgate.net

Table 2: Example of Monomer Reactivity Ratios and Alfrey-Price Parameters for a Maleimide Derivative (MPMI) Copolymerized with Methyl Methacrylate (B99206) (MMA). uctm.edu
ParameterMPMI (M1)MMA (M2)Significance
Reactivity Ratio (r)rMPMI = 0.33rMMA = 0.56Indicates the relative rate of a radical adding to its own monomer type versus the other monomer. Both values < 1 suggests a tendency towards alternating copolymerization.
Q value (Resonance)0.510.74Reflects the resonance stabilization of the monomer and its radical.
e value (Polarity)2.100.40Reflects the electron-donating/withdrawing nature of the substituent. The large positive 'e' for MPMI indicates a strong electron-acceptor character.

Simulation of Polymer Network Formation and Structure

Molecular Dynamics (MD) simulations are a cornerstone for studying the formation and structure of the complex three-dimensional networks generated from thermosetting monomers like this compound. researchgate.netresearchgate.netcam.ac.uk These simulations model the system at an atomistic or coarse-grained level, allowing researchers to observe the curing process dynamically.

The simulation process typically involves several key steps:

Initial State Construction: A simulation box is populated with a predefined number of monomer molecules, often using software packages that create an amorphous cell with the correct experimental density. cam.ac.uk

Reactive Simulation: A reactive force field or a specialized algorithm is used to simulate the formation of covalent bonds. researchgate.net Common methods include cutoff distance-based approaches, where a bond is formed if reactive atoms come within a certain proximity for a sufficient duration. researchgate.netcam.ac.uk More sophisticated programs can intelligently identify potential reaction partners and guide them together to form bonds, ensuring the creation of a realistic, collision-free network. mendeley.com

Cross-linking Algorithm: For this compound, the algorithm must account for reactions at both vinyl and maleimide sites. The simulation tracks the conversion of functional groups and the evolution of the polymer network from linear chains to branched structures and finally to a single, infinite cross-linked network (the gel point).

Equilibration: After each bonding event or series of events, the system is relaxed using energy minimization and MD simulations (often under NPT or NVT ensembles) to allow the newly formed structure to reach a stable, low-energy conformation. mdpi.com

These simulations provide unparalleled insight into the network topology. mdpi.com Key structural features that can be quantified include:

Cross-link Density: The number of cross-link points per unit volume.

Degree of Conversion: The percentage of reacted vinyl and maleimide groups.

Network Defects: The presence of unreacted functional groups (dangling chains), loops (intramolecular connections), and other imperfections that influence final material properties.

Pore Size Distribution: Analysis of the free volume within the cross-linked network, which is critical for applications like membranes.

By running simulations under different conditions (e.g., varying temperature or monomer concentration), researchers can understand how processing parameters affect the final polymer architecture. researchgate.net

Structure-Property Relationship Predictions

A major advantage of computational modeling is its ability to predict macroscopic material properties directly from the simulated, atomistically detailed polymer network structure. purdue.edudtic.mil This establishes a clear structure-property relationship, which is crucial for designing materials with specific performance characteristics. purdue.edu

Thermal Properties: The glass transition temperature (Tg) is a critical property of thermoset polymers. It can be predicted from MD simulations by performing "computational dilatometry." cam.ac.uk In this method, a fully cross-linked and equilibrated polymer model is subjected to a simulated cooling ramp. The density (or volume) is monitored as a function of temperature, and the Tg is identified as the temperature at which the slope of the density-temperature curve changes, corresponding to the transition from a rubbery to a glassy state. cam.ac.ukpurdue.edu

Mechanical Properties: The mechanical response of the polymer can be predicted by subjecting the simulated polymer network to virtual mechanical tests. mdpi.compurdue.edu

Elastic Moduli: Young's modulus, shear modulus, and bulk modulus are calculated by applying small deformations to the simulation box and measuring the resulting stress tensor.

Stress-Strain Behavior: Uniaxial tensile or compressive tests are simulated by progressively deforming the box in one direction and calculating the stress. This yields a complete stress-strain curve, from which properties like tensile strength, yield stress, and elongation at break can be determined. mdpi.compurdue.edu

Simulations have shown that mechanical properties are strongly dependent on the network structure, including cross-link density and the chemical nature of the monomer and cross-linker. purdue.edu For polymers made from this compound, these simulations could predict how the ratio of vinyl-to-maleimide polymerization affects the material's stiffness and toughness.

Furthermore, machine learning models can be trained on datasets generated from both simulations and experiments. oaepublish.com These models can rapidly predict the properties of new polymer structures, accelerating the design and discovery of high-performance materials. oaepublish.com

Table 3: Predicted Properties from Simulated Polymer Networks.
PropertySimulation MethodGoverning Structural Factor
Glass Transition Temperature (Tg)Molecular Dynamics during simulated cooling (Dilatometry).Cross-link density, chain stiffness, intermolecular interactions.
Young's Modulus (Stiffness)Applying small deformations to the simulation cell and measuring stress.Cross-link density, bond strength, rigidity of the monomer unit.
Tensile StrengthSimulated uniaxial tensile deformation until failure.Network topology, presence of defects, chain entanglement.
Coefficient of Thermal ExpansionCalculated from the slope of the volume-temperature plot above and below Tg.Free volume, intermolecular forces, cross-link density.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions of N-(4-Vinylphenyl)maleimide Research

Research has demonstrated that N-VPMI can be used to produce a variety of copolymers with monomers like styrene (B11656) and methyl methacrylate (B99206), resulting in materials with high glass transition temperatures. researchmap.jpresearchgate.net The ability to control the polymerization sequence—either vinyl-first or maleimide-first—offers a pathway to complex polymer architectures. Furthermore, the maleimide (B117702) group's reactivity with thiols has made N-VPMI a valuable tool in bioconjugation for applications such as drug delivery and protein modification.

Emerging Frontiers in this compound Chemistry

The field of this compound chemistry is continually evolving, with several exciting frontiers emerging. One promising area is the development of "smart" materials that can respond to external stimuli. The thermoreversible nature of the Diels-Alder reaction involving the maleimide ring, combined with the permanent bonds formed by vinyl polymerization, opens the door to creating materials with programmable properties and even self-healing capabilities.

Recent advancements in photopolymerization have shown that maleimide compounds can undergo self-initiated polymerization under UV irradiation without the need for external photoinitiators. This discovery has significant implications for UV-curable coatings and additive manufacturing. Another area of growing interest is the use of N-VPMI in the synthesis of novel photoresist materials for electron beam and KrF excimer laser lithography, which could enable the fabrication of nanostructures. ingentaconnect.com Furthermore, the exploration of N-VPMI in creating advanced diagnostic tools and sensors is an active area of research. chemimpex.com

Challenges and Opportunities in Scale-Up and Industrial Applications

Despite the promising properties of this compound, its widespread industrial application faces several challenges. A primary hurdle is the scale-up of its synthesis. Early methods were often plagued by competing polymerization of the vinyl group, leading to lower yields and purity. While refinements in reaction conditions have improved outcomes, ensuring process consistency and reproducibility at an industrial scale remains a significant challenge. worldpharmatoday.com Factors such as heat transfer, mixing efficiency, and mass transfer can differ greatly between laboratory and industrial settings, potentially affecting product quality. worldpharmatoday.comneulandlabs.com

Cost control is another major consideration. The capital investment for larger equipment, facility expansion, and the sourcing of raw materials can be substantial. worldpharmatoday.com The synthesis of N-VPMI itself involves multiple steps, including the reaction of 4-vinylaniline (B72439) with maleic anhydride (B1165640) to form an intermediate maleamic acid, followed by cyclization. Optimizing these steps for industrial-scale production to maximize yield and purity while minimizing costs is crucial for commercial viability. worldpharmatoday.com For instance, continuous flow systems in large-scale reactors are being explored to enhance reproducibility.

However, these challenges also present opportunities. The development of more efficient and cost-effective synthetic routes could unlock the full industrial potential of N-VPMI. Its excellent thermal and mechanical properties make it a highly desirable component in high-performance coatings, adhesives, and composites for industries such as aerospace and automotive. The demand for advanced materials with tailored functionalities provides a strong incentive for overcoming the current limitations in N-VPMI production.

Prospects for Novel Materials Development and Interdisciplinary Research

The future of this compound is bright, with significant prospects for the development of novel materials and fostering interdisciplinary research. Its dual functionality makes it an ideal building block for creating complex and functional polymers. For example, it can be incorporated into copolymers to create materials with both high thermal stability and specific biological activity.

The reactivity of the maleimide group with thiols continues to be a major driver of interdisciplinary research, particularly at the interface of materials science and biology. This has led to the development of bio-conjugates for targeted drug delivery and advanced diagnostic assays. chemimpex.com The potential for creating materials that can interact with biological systems in a controlled manner opens up possibilities in tissue engineering and regenerative medicine.

Furthermore, the ability of maleimides to undergo annulation reactions is being explored for the synthesis of complex cyclized molecules with potential applications in medicinal chemistry and drug discovery. rsc.org The use of N-VPMI in combination with other advanced materials like graphene and cyclodextrins is also an area of active investigation, with the potential to create nanocomposites with superior properties. researchgate.net As research continues to uncover the full potential of this versatile monomer, we can expect to see the emergence of even more innovative materials and applications that bridge different scientific disciplines.

Q & A

Basic: What are the primary synthetic routes for N-(4-Vinylphenyl)maleimide, and how do reaction conditions influence yield?

This compound is synthesized via electrophilic addition of hydrogen chloride to the vinyl group of the precursor, as demonstrated in cationic polymerization initiator systems (e.g., CEPMI/SnCl₄/TBAC) . Yield optimization requires precise control of catalysts (e.g., P₂O₅ for maleic anhydride-amine reactions) and solvent selection. For instance, reactions with p-toluidine or p-aminophenol in non-polar solvents like benzene improve imide formation efficiency by minimizing side reactions . Yields exceeding 80% are achievable with stoichiometric amine-to-anhydride ratios and temperatures below 100°C to prevent polymerization .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FTIR/NMR : Confirm maleimide ring structure via C=O stretching (∼1700 cm⁻¹) and vinyl proton signals (δ 5.2–6.5 ppm in ¹H NMR) .
  • X-ray Diffraction : Resolves stereochemistry and bond angles. For example, monoclinic crystal structures (space group C2/c) reveal planar maleimide rings and substituent effects on electron density .
  • Elemental Analysis : Validates nitrogen content (∼4.8–5.2%) to assess purity and conversion ratios in copolymer syntheses .

Advanced: How do monomer reactivity ratios impact copolymerization of this compound with styrene?

Using Fineman-Ross and Kelen-Tüdös methods, reactivity ratios (r₁ for styrene, r₂ for maleimide) determine copolymer composition. For N-(4-acetylphenyl)maleimide/styrene systems, r₁ ≈ 0.45 and r₂ ≈ 0.15 indicate alternating copolymerization tendencies due to maleimide’s electron-deficient double bond . This results in higher glass transition temperatures (Tg) with increasing maleimide content (e.g., Tg ~215°C for 60% maleimide units) .

Advanced: What strategies resolve contradictions in reported thermal stability data for maleimide-containing polymers?

Discrepancies arise from crosslink density variations. For example, phenolic resins with N-(4-hydroxyphenyl)maleimide show improved anaerobic char yield (up to 40% at 800°C) due to maleimide’s dual curing mechanism (condensation + addition polymerization). However, initial decomposition temperatures (~250–300°C) remain unchanged unless maleimide content exceeds 30 mol% . Thermogravimetric analysis (TGA) under nitrogen/air and dynamic mechanical analysis (DMA) are critical for reconciling data .

Advanced: How do catalytic systems like Mg-MMPF-3 enhance Diels-Alder reactions with N-substituted maleimides?

Metal-organic frameworks (MOFs) like Mg-MMPF-3 promote non-covalent interactions (e.g., π-π stacking with aromatic maleimides), increasing reaction yields. For N-(4-bromophenyl)maleimide, Mg-MMPF-3 boosts yields from <50% to >85% in anthracene-based Diels-Alder reactions. Aliphatic substituents (e.g., cyclohexyl) show lower activity due to reduced electron delocalization .

Methodological: What experimental designs optimize maleimide functionalization in epoxy curing systems?

Maleimide-imidazole hybrids (e.g., HPM-2MI) are synthesized via Michael addition, suppressing premature curing. Storage stability (>6 months at 25°C) is achieved by balancing maleimide’s electrophilicity with imidazole’s nucleophilicity in DMF solvents. Differential scanning calorimetry (DSC) reveals dual curing peaks: low-temperature imidazole activation (∼120°C) and high-temperature maleimide polymerization (∼200°C) .

Methodological: How are computational methods used to predict electronic properties of this compound derivatives?

Density functional theory (DFT) calculates HOMO-LUMO gaps, dipole moments, and charge transfer regions. For 2,3-bis(ethylthio)-N-(p-MeOC₆H₄)maleimide, extended Hückel models correlate LUMO energy (-1.8 eV) with redox activity (cyclic voltammetry E₁/₂ ≈ -0.5 V vs. Ag/Ag⁺). Such models guide the design of electron-deficient maleimides for charge-transfer complexes .

Advanced: What challenges arise in synthesizing this compound copolymers, and how are they mitigated?

Key issues include:

  • Undesired Homopolymerization : Controlled via low initiator concentrations (e.g., 1 mol% AIBN) and temperatures (<70°C) .
  • Incomplete Imidization : Additive bases (e.g., triethylamine) ensure complete ring closure during maleic anhydride-amine reactions .
  • Solubility Limits : Polar aprotic solvents (DMF, THF) dissolve high-Tg copolymers for solution processing .

Data Analysis: How are dyad sequence distributions calculated in maleimide copolymers?

Using the Mayo-Lewis equation and reactivity ratios, dyad fractions (F₁₁, F₁₂, F₂₂) are derived. For NAPMI/styrene copolymers, F₁₂ ≈ 0.65 indicates strong alternation. These values correlate with thermal properties (e.g., Tg) and mechanical behavior in resin composites .

Emerging Applications: What biomedical roles are explored for maleimide derivatives beyond polymer chemistry?

N-(4-Anilino-1-naphthyl)maleimide acts as a thiol-specific fluorescent probe (λex=355 nm, λem=448 nm) for protein labeling . Maleimide-PEG conjugates (e.g., PROTAC linkers) enable targeted protein degradation via E3 ligase recruitment . Caution: Biological activity depends on substituent steric/electronic profiles, requiring rigorous cytotoxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Vinylphenyl)maleimide
Reactant of Route 2
Reactant of Route 2
N-(4-Vinylphenyl)maleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.